4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile
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Overview
Description
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile: is a chemical compound with the molecular formula C10H7N3S It is known for its unique structure, which includes a benzonitrile group attached to a sulfanylideneimidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with imidazolidin-2-thione under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to moderate heating.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, low temperatures.
Substitution: Various nucleophiles, aprotic solvents like DMF, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the nitrile group.
Scientific Research Applications
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The sulfanylideneimidazolidinyl moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Sulfanylideneimidazolidin-1-yl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,5-Dimethoxy-2-(5-oxo-2-sulfanylideneimidazolidin-1-yl)benzonitrile: Contains additional methoxy groups and an oxo group.
Uniqueness
4-(2-Sulfanylideneimidazolidin-1-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a sulfanylideneimidazolidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
211488-79-8 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-(2-sulfanylideneimidazolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C10H9N3S/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) |
InChI Key |
MMFKGKGVBSQAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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